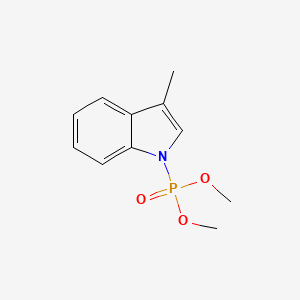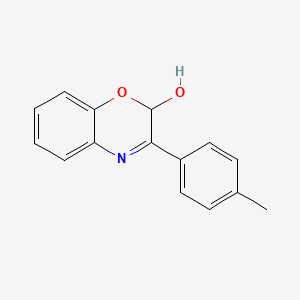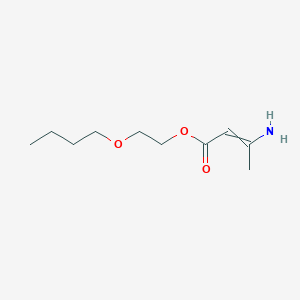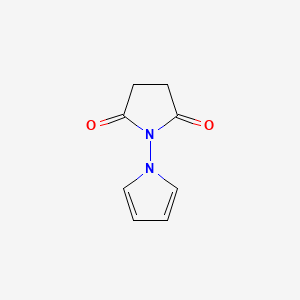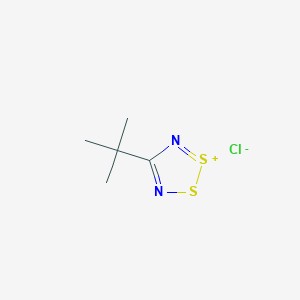
1,2,3,5-Dithiadiazol-1-ium, 4-(1,1-dimethylethyl)-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,5-Dithiadiazol-1-ium, 4-(1,1-dimethylethyl)-, chloride is a chemical compound with the molecular formula C5H9N2S2.Cl. It is known for its unique structure, which includes a dithiadiazolium ring substituted with a tert-butyl group. This compound has various applications in scientific research and industry due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,5-Dithiadiazol-1-ium, 4-(1,1-dimethylethyl)-, chloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butylamine with sulfur monochloride (S2Cl2) in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and other advanced technologies may be employed to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,5-Dithiadiazol-1-ium, 4-(1,1-dimethylethyl)-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Sodium azide (NaN3), potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield sulfoxides, while reduction with sodium borohydride may produce thiols .
Wissenschaftliche Forschungsanwendungen
1,2,3,5-Dithiadiazol-1-ium, 4-(1,1-dimethylethyl)-, chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2,3,5-Dithiadiazol-1-ium, 4-(1,1-dimethylethyl)-, chloride involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with enzymes and other proteins, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3,5-Dithiadiazol-1-ium, chloride
- 1,2,3,5-Dithiadiazol-1-ium, methyl-, chloride
- 1,2,3,5-Dithiadiazol-1-ium, ethyl-, chloride
Uniqueness
1,2,3,5-Dithiadiazol-1-ium, 4-(1,1-dimethylethyl)-, chloride is unique due to the presence of the tert-butyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
63432-63-3 |
|---|---|
Molekularformel |
C5H9ClN2S2 |
Molekulargewicht |
196.7 g/mol |
IUPAC-Name |
4-tert-butyl-1,2,3,5-dithiadiazol-1-ium;chloride |
InChI |
InChI=1S/C5H9N2S2.ClH/c1-5(2,3)4-6-8-9-7-4;/h1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
WURJTJQWNCWSFI-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)C1=NS[S+]=N1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Molybdenum(4+) tetrakis{2-methyl-3,5,6-tris(oxomethylidene)-4-[(2,4,6-trimethylphenyl)methyl]cyclohex-1-ene-1-carboxylate}](/img/structure/B14495816.png)
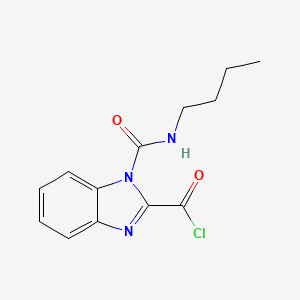
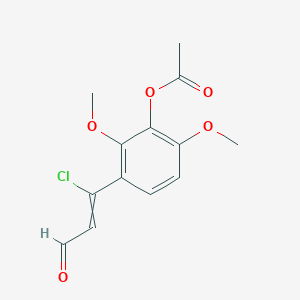
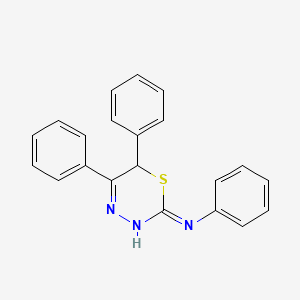
![2-Chloro-3-phenyl-1H-pyrimido[1,2-A]quinolin-1-one](/img/structure/B14495827.png)
![[(Dichlorophosphanyl)methyl]phosphonothioic dichloride](/img/structure/B14495847.png)
![Ethyl [1,2,4]triazolo[3,4-A]phthalazine-3-carboxylate](/img/structure/B14495858.png)

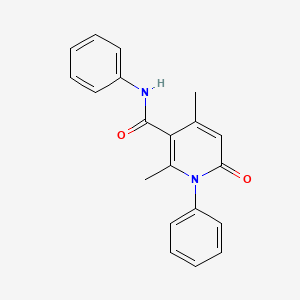
![N,N,6,6-Tetramethylbicyclo[3.1.1]hept-2-en-2-amine](/img/structure/B14495867.png)
